molecular formula C14H10Cl4 B11971626 1,3-Dichloro-2-[2-(2,6-dichlorophenyl)ethyl]benzene CAS No. 62120-70-1

1,3-Dichloro-2-[2-(2,6-dichlorophenyl)ethyl]benzene

Cat. No.: B11971626
CAS No.: 62120-70-1
M. Wt: 320.0 g/mol
InChI Key: SKLOHZRZUDVZDA-UHFFFAOYSA-N
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Description

1,3-Dichloro-2-[2-(2,6-dichlorophenyl)ethyl]benzene is an organic compound with the molecular formula C14H10Cl4.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Dichloro-2-[2-(2,6-dichlorophenyl)ethyl]benzene typically involves the chlorination of benzene derivatives. One common method starts with the halogenation of benzene to produce benzyl chloride, followed by further chlorination to obtain the desired compound .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale chlorination processes using chlorine gas and suitable catalysts to ensure high yield and purity. The reaction conditions, such as temperature and pressure, are carefully controlled to optimize the production process .

Chemical Reactions Analysis

Types of Reactions

1,3-Dichloro-2-[2-(2,6-dichlorophenyl)ethyl]benzene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzene derivatives, while oxidation can produce chlorinated benzoic acids or other oxidized products .

Scientific Research Applications

1,3-Dichloro-2-[2-(2,6-dichlorophenyl)ethyl]benzene has several scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.

    Biology: The compound is studied for its potential biological activity and interactions with biological molecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,3-Dichloro-2-[2-(2,6-dichlorophenyl)ethyl]benzene involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to specific sites on these targets, leading to changes in their activity and function. The pathways involved may include signal transduction, metabolic processes, and other cellular functions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,3-Dichloro-2-[2-(2,6-dichlorophenyl)ethyl]benzene is unique due to its specific substitution pattern and the presence of multiple chlorine atoms, which confer distinct chemical properties and reactivity. This makes it valuable for specialized applications in research and industry .

Biological Activity

1,3-Dichloro-2-[2-(2,6-dichlorophenyl)ethyl]benzene, also known as CAS Number 62120-70-1, is a synthetic compound with significant biological activity. This article reviews its pharmacological properties, including antibacterial, anticancer, and anti-inflammatory effects, supported by data tables and relevant case studies.

  • Molecular Formula : C14H10Cl4
  • Molecular Weight : 320.048 g/mol
  • CAS Number : 62120-70-1

Antibacterial Activity

Research indicates that this compound exhibits notable antibacterial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains.

Bacterial StrainMinimum Inhibitory Concentration (MIC)Inhibition Zone Diameter (mm)
E. faecalis40 µg/mL29
P. aeruginosa50 µg/mL24
S. typhi45 µg/mL30
K. pneumoniae60 µg/mL19

These results suggest that the compound's antibacterial potency is comparable to that of standard antibiotics like ceftriaxone .

Anticancer Activity

The compound has also been studied for its anticancer properties. A series of experiments evaluated its cytotoxic effects on various cancer cell lines, including HepG2 (liver cancer), HCT-116 (colon cancer), and MCF-7 (breast cancer).

Cell LineIC50 (µM)Reference Compound
HepG212.41Doxorubicin
HCT-1169.71Doxorubicin
MCF-77.36Doxorubicin

The findings indicate that the compound exhibits significant cytotoxicity against these cell lines, particularly in MCF-7 cells, highlighting its potential as an anticancer agent .

Anti-inflammatory Activity

In addition to its antibacterial and anticancer activities, the compound demonstrates anti-inflammatory effects. It has been shown to inhibit pro-inflammatory cytokines such as IL-6 and TNF-α in vitro.

CompoundIL-6 Inhibition (%)TNF-α Inhibition (%)
1,3-Dichloro...8978
Dexamethasone9085

These results suggest that the compound may be useful in treating inflammatory conditions .

Case Studies and Research Findings

  • Synthesis and Pharmacological Characterization : A study published in ACS Publications explored the synthesis of derivatives of dichlorophenyl compounds and their pharmacological characterization, confirming the biological activities of similar compounds .
  • Antimicrobial Efficacy : Research published in MDPI highlighted the antimicrobial efficacy of thiourea derivatives related to dichlorobenzene compounds, providing a broader context for understanding the biological activity of related structures .
  • Cytotoxicity Testing : A comprehensive study evaluated the cytotoxic effects of various halogenated aromatic compounds on different cancer cell lines, establishing a correlation between structural features and biological activity .

Properties

CAS No.

62120-70-1

Molecular Formula

C14H10Cl4

Molecular Weight

320.0 g/mol

IUPAC Name

1,3-dichloro-2-[2-(2,6-dichlorophenyl)ethyl]benzene

InChI

InChI=1S/C14H10Cl4/c15-11-3-1-4-12(16)9(11)7-8-10-13(17)5-2-6-14(10)18/h1-6H,7-8H2

InChI Key

SKLOHZRZUDVZDA-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)Cl)CCC2=C(C=CC=C2Cl)Cl)Cl

Origin of Product

United States

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